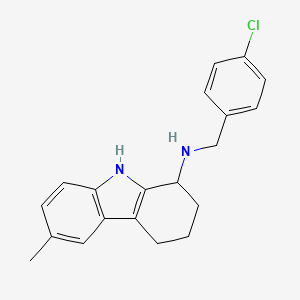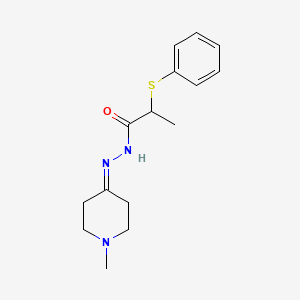![molecular formula C20H25N3O3S B5055419 (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5055419.png)
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol, also known as PSB-603, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in calcium homeostasis, neuronal survival, and synaptic plasticity. It has been suggested that this compound may have neuroprotective effects through the activation of the sigma-1 receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the release of acetylcholine and dopamine in the brain, which may contribute to its potential therapeutic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more specific targeting of this receptor. However, one limitation is the lack of studies on the long-term effects of this compound, which is important for assessing its safety and potential for clinical use.
Direcciones Futuras
Future research on (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol could focus on its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and depression. Additionally, further studies on the mechanism of action and long-term effects of this compound are needed to fully understand its potential for clinical use.
In conclusion, this compound is a chemical compound that has shown promise in the treatment of neurological disorders. Its high affinity for the sigma-1 receptor and potential neuroprotective effects make it an interesting target for further research. However, more studies are needed to fully understand its mechanism of action, long-term effects, and potential for clinical use.
Métodos De Síntesis
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol is synthesized through a multistep process that involves the reaction of 4-(4-pyridinyl)-1-piperidine with (R)-3-hydroxypyrrolidine-1-sulfonic acid followed by the addition of phenylsulfonyl chloride. The final product is obtained through purification using chromatography.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20-15-23(27(25,26)18-4-2-1-3-5-18)14-19(20)22-12-8-17(9-13-22)16-6-10-21-11-7-16/h1-7,10-11,17,19-20,24H,8-9,12-15H2/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKSHHXAPYYWPM-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C3CN(CC3O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=NC=C2)[C@H]3CN(C[C@@H]3O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)
![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)

![4,6-dimethoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5055398.png)
![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)


